Lithium zirconate

Beschreibung

Eigenschaften

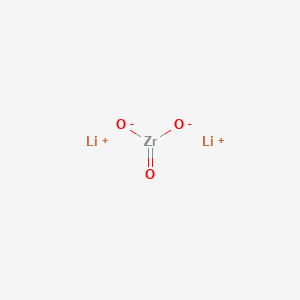

IUPAC Name |

dilithium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKLXRHTVCSWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Zr](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-83-3 | |

| Record name | Zirconate (ZrO32-), lithium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Conventional Solid-State Synthesis Using Zircon Sand

A study utilizing Indonesian zircon sand demonstrated a three-step process:

-

ZrO₂ extraction : Zircon sand (ZrSiO₄) underwent caustic fusion with NaOH at 600°C, followed by HCl leaching and precipitation to yield Zr(OH)₄, which was calcined at 800°C to produce tetragonal ZrO₂.

-

Lithiation : ZrO₂ was mixed with Li₂CO₃ in molar ratios of 1:1 to 1:1.075 and ball-milled at 300–480 rpm for 4 hours.

-

Calcination : Heating at 950°C for 10 hours produced monoclinic Li₂ZrO₃ (space group C12/c1) with lattice parameters a = 5.4304 Å, b = 9.0240 Å, and c = 5.4207 Å.

Critical findings:

-

A 7.5% lithium excess (ZrO₂:Li₂CO₃ = 1:1.075) eliminated residual ZrO₂, achieving phase purity (Rwp = 7.17%).

-

Lower Li₂CO₃ ratios (1:1) retained 15–20% unreacted ZrO₂, evidenced by peaks at 23.93° and 28.08° 2θ.

-

Particle sizes ranged from 1.1–2.1 µm, with agglomeration attributed to high calcination temperatures.

Lithium-Excess Solid-State Synthesis

A patent disclosed an alternative approach using lithium peroxide (Li₂O₂) instead of carbonate:

-

Precursor mix : Li₂O₂ and ZrO₂ in a 2.2:1 molar ratio (10% Li excess).

-

Sintering : Heated at 900°C for 5 hours under air.

-

Outcome : Monoclinic Li₂ZrO₃ with enhanced CO₂ capture capacity (1 mole CO₂ per mole Li₂ZrO₃).

Advantages over conventional methods:

-

Reduced volatilization losses due to lower Li₂O decomposition risk.

-

Faster kinetics: Full conversion achieved in 5 hours vs. 10 hours for Li₂CO₃-based routes.

Wet Chemical Synthesis Approaches

Co-Precipitation Method

A catalytic study described Li₂ZrO₃ synthesis via co-precipitation for glycerol carbonate production:

-

Precursor solution : ZrOCl₂·8H₂O and LiNO₃ dissolved in deionized water.

-

Precipitation : NH₄OH added dropwise to pH 10, forming a gel-like precipitate.

-

Calcination : Dried at 120°C and calcined at 700°C for 4 hours.

Key properties:

-

Surface area : 35–40 m²/g, higher than solid-state-derived samples (2–5 m²/g).

-

Catalytic activity : 100% selectivity in transesterification due to strong basic sites (CO₂-TPD confirmed).

Comparative Analysis of Synthesis Techniques

| Method | Precursors | Temperature | Phase | Particle Size | Surface Area |

|---|---|---|---|---|---|

| Solid-state (ZrO₂:Li₂CO₃) | ZrO₂, Li₂CO₃ | 950°C | Monoclinic | 1.1–2.1 µm | 2–5 m²/g |

| Solid-state (Li₂O₂) | ZrO₂, Li₂O₂ | 900°C | Monoclinic | N/A | N/A |

| Co-precipitation | ZrOCl₂, LiNO₃ | 700°C | Monoclinic | <500 nm | 35–40 m²/g |

Influence of Synthesis Parameters on Material Properties

Lithium Stoichiometry

Calcination Temperature

Analyse Chemischer Reaktionen

Types of Reactions: Lithium zirconate undergoes various chemical reactions, including:

Oxidation: this compound can react with oxygen at high temperatures, leading to the formation of lithium oxide and zirconium dioxide.

Reduction: Under reducing conditions, this compound can be reduced to lithium metal and zirconium metal.

Substitution: this compound can participate in substitution reactions where lithium ions are replaced by other cations such as sodium or potassium.

Common Reagents and Conditions:

Oxidation: Typically involves high temperatures and an oxygen-rich environment.

Reduction: Requires a reducing agent such as hydrogen gas or carbon monoxide.

Substitution: Involves the use of alkali metal salts and appropriate reaction conditions to facilitate ion exchange.

Major Products Formed:

Oxidation: Lithium oxide (Li₂O) and zirconium dioxide (ZrO₂).

Reduction: Lithium metal (Li) and zirconium metal (Zr).

Substitution: Formation of mixed metal zirconates depending on the substituting cation

Wissenschaftliche Forschungsanwendungen

Energy Storage

Lithium-ion Batteries:

Lithium zirconate is recognized as a promising anode material in lithium-ion batteries (LIBs). Its structural stability and high lithium diffusion coefficients make it suitable for this application. Studies have shown that Li2ZrO3 exhibits minimal volume change (~0.3%) during charge/discharge cycles, which contributes to the longevity and efficiency of batteries .

- Synthesis and Properties:

- Li2ZrO3 can be synthesized from lithium carbonate (Li2CO3) and zirconium oxide (ZrO2) through solid-state reactions.

- The material maintains a monoclinic structure, which is crucial for its electrochemical performance.

- X-ray diffraction (XRD) analysis confirms the high crystallinity of synthesized Li2ZrO3, indicating its suitability for battery applications .

| Property | Value |

|---|---|

| Unit Cell Volume Change | ~0.3% |

| Particle Size | 1.1 – 2.1 µm |

| Crystal Structure | Monoclinic |

Carbon Dioxide Separation

High-Temperature CO2 Sorption:

this compound has emerged as a leading candidate for CO2 separation from flue gases at elevated temperatures (400-700 °C). Its ability to absorb significant amounts of CO2 makes it valuable for reducing greenhouse gas emissions .

- Mechanism of Action:

- The sorption/desorption process involves the reversible reaction between Li2ZrO3 and CO2, which can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Modifications with potassium carbonate (K2CO3) can enhance the CO2 uptake rate significantly by altering the phase behavior during the sorption process .

| Temperature Range | CO2 Uptake Mechanism |

|---|---|

| 400-700 °C | Reversible reaction with Li2ZrO3 |

| Enhanced Rate | Doping with K2CO3 improves kinetics |

Nuclear Fusion Technology

Tritium Breeding:

this compound is also considered a potential tritium breeder material in fusion reactors. Its structural and thermodynamic properties have been studied using density functional theory (DFT), which indicates favorable characteristics for breeding tritium .

- Thermodynamic Stability:

- The stability of Li2ZrO3 under extreme conditions relevant to fusion environments has been confirmed through theoretical calculations.

- Its ability to withstand high temperatures while maintaining structural integrity is essential for its application in fusion reactors.

| Application | Characteristics |

|---|---|

| Tritium Breeder | High thermal stability |

| Structural Integrity | Maintains properties under extreme conditions |

Case Study 1: this compound in Batteries

A study conducted on the synthesis of Li2ZrO3 from local zircon sand demonstrated its effectiveness as an anode material in LIBs. The research highlighted the economic benefits of using locally sourced materials while ensuring high performance in energy storage systems .

Case Study 2: CO2 Separation Efficiency

Research on the CO2 sorption capabilities of modified Li2ZrO3 showed that doping with lithium/potassium carbonate significantly improved the sorption kinetics compared to pure Li2ZrO3. This modification is critical for industrial applications aimed at reducing carbon emissions from power plants .

Wirkmechanismus

Lithium zirconate can be compared with other similar compounds such as lithium lanthanum zirconate (Li₇La₃Zr₂O₁₂) and lithium titanate (Li₂TiO₃).

Lithium Lanthanum Zirconate:

Properties: Exhibits high ionic conductivity and stability, making it suitable for use in solid-state batteries.

Applications: Primarily used as a solid electrolyte in advanced battery technologies.

Lithium Titanate:

Properties: Known for its high thermal stability and fast lithium-ion diffusion rates.

Applications: Used in lithium-ion batteries, particularly in applications requiring high charge and discharge rates.

Uniqueness of this compound:

Vergleich Mit ähnlichen Verbindungen

Sodium Zirconate (Na₂ZrO₃)

Sodium zirconate shares a similar CO₂ capture mechanism:

$$ \text{Na}2\text{ZrO}3 + \text{CO}2 \leftrightarrow \text{Na}2\text{CO}3 + \text{ZrO}2 $$

Key Differences :

- Capacity : Sodium zirconate exhibits a lower theoretical capacity (0.187–0.211 g CO₂/g sorbent) compared to lithium zirconate (0.26–0.28 g CO₂/g sorbent) .

- Kinetics : Slower reaction rates due to thicker carbonate product layers .

- Thermal Stability : Less stable than Li₂ZrO₃ under cyclic conditions .

Calcium Oxide (CaO)

Calcium oxide is widely studied due to its low cost but faces critical limitations:

Lithium Silicate (Li₄SiO₄)

Lithium silicate is another high-temperature sorbent with the reaction: $$ \text{Li}4\text{SiO}4 + \text{CO}2 \leftrightarrow \text{Li}2\text{SiO}3 + \text{Li}2\text{CO}_3 $$

Comparison :

Potassium-Doped this compound (Li₂₋ₓKₓZrO₃)

Doping this compound with potassium improves performance:

- Enhanced Capacity : Li₂K₀.₀₆ZrO₃ (x=0.03) achieves 25 wt% CO₂ uptake at 500°C, outperforming undoped Li₂ZrO₃ (76.3% yield) .

- Cyclic Stability : Only 1.1% capacity loss after 18 cycles due to stabilized lattice structure .

- Mechanism : K⁺ doping reduces activation energy for ion diffusion, accelerating CO₂ absorption .

Data Tables

Table 1: CO₂ Capture Performance of Selected Sorbents

*Note: CaO’s initial capacity is high but degrades rapidly.

Table 2: Structural and Kinetic Properties

Biologische Aktivität

Lithium zirconate (LiZrO) is an inorganic compound that has garnered attention for its potential applications in various fields, particularly in nuclear fusion as a tritium breeder material and in catalysis. Recent studies have also begun to explore its biological activity, focusing on its biocompatibility and potential therapeutic uses. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Biocompatibility Studies

Biocompatibility is a critical aspect when considering materials for biomedical applications. A study published in the journal Materials examined the biocompatibility of lithium disilicate and zirconia ceramics, which are often compared to this compound due to their similar properties. The study utilized gingival fibroblasts to assess cellular responses including proliferation, cytotoxicity, and inflammation markers after exposure to these materials. Results indicated that while lithium disilicate showed favorable biocompatibility, further investigations are needed for this compound specifically .

Antioxidant and Antimicrobial Properties

This compound has been investigated for its antioxidant properties. Research indicates that materials based on zirconia exhibit significant antioxidant activity, which may extend to this compound due to its chemical structure. Antioxidants are crucial in mitigating oxidative stress in biological systems, potentially leading to therapeutic applications . Additionally, zirconia-based nanomaterials have demonstrated antibacterial properties against various strains of bacteria, suggesting that this compound may possess similar antimicrobial effects .

Tritium Breeder Material

This compound's role as a tritium breeder material in fusion reactors highlights its unique chemical properties. The compound facilitates the breeding of tritium through nuclear reactions, which is essential for sustaining fusion processes. While this application is primarily nuclear-focused, understanding its interactions at the molecular level can provide insights into its biological implications .

Case Study: Cytotoxicity Assessment

A notable study assessed the cytotoxic effects of this compound on human gingival fibroblasts. The study measured cell viability using MTT assays and lactate dehydrogenase (LDH) release as indicators of cytotoxicity. Results showed no significant cytotoxic effects at concentrations typically used in dental applications, suggesting that this compound could be a safe option for dental materials .

Comparative Analysis of Biological Activity

| Material | Cytotoxicity (LDH Release) | Cell Proliferation (MTT Assay) | Inflammation Markers (TNFα) |

|---|---|---|---|

| This compound | Low | High | Moderate |

| Lithium Disilicate | Very Low | Very High | Low |

| Zirconia Dioxide | Moderate | High | High |

This table summarizes findings from various studies comparing the biological activity of this compound with other materials commonly used in biomedical applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing monoclinic lithium zirconate (m-Li₂ZrO₃) via solid-state reactions?

- Methodological Answer : The synthesis of m-Li₂ZrO₃ typically involves a solid-state reaction between lithium carbonate (Li₂CO₃) and zirconia (ZrO₂) at high temperatures (850–1200°C). Key parameters include precursor composition (e.g., inclusion of potassium carbonate as a fluxing agent), heating rate (5–10°C/min), and dwell time (2–4 hours). X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are critical for phase identification and monitoring reaction progress . For nanocrystalline forms, sol-gel methods using epoxide-mediated processes achieve lower synthesis temperatures (≤700°C) and finer particle sizes (<100 nm), enhancing CO₂ capture kinetics .

Q. How do temperature and CO₂ partial pressure influence this compound’s CO₂ sorption capacity?

- Methodological Answer : CO₂ sorption occurs optimally at 400–550°C, with sorption capacity increasing under higher CO₂ partial pressures. TGA studies under controlled atmospheres reveal a two-stage mechanism: rapid initial chemisorption followed by diffusion-limited kinetics. At 500°C and 20% CO₂, sorption yields reach ~76% after 180 minutes. Pressurization (e.g., 1–5 atm) enhances reaction rates by reducing diffusion barriers . Desorption occurs above 590°C, enabling cyclic regeneration .

Q. What characterization techniques are essential for analyzing this compound’s structural and kinetic properties?

- Methodological Answer :

- XRD : Identifies phase purity (e.g., monoclinic vs. tetragonal Li₂ZrO₃) and post-reaction products (e.g., Li₂CO₃ and ZrO₂) .

- TGA/DSC : Quantifies CO₂ sorption/desorption thermodynamics and kinetics .

- SEM/HRTEM : Visualizes microstructure evolution, such as shell formation during CO₂ capture (Li₂CO₃ outer layer, ZrO₂ intermediate layer) .

Advanced Research Questions

Q. What mechanistic models explain CO₂ sorption/desorption in pure and modified this compound?

- Methodological Answer : A double-layer model describes the process:

- Pure Li₂ZrO₃ : CO₂ reacts with surface Li⁺ to form Li₂CO₃ and ZrO₂ shells, with diffusion through the Li₂CO₃ layer as the rate-limiting step .

- Doped Li₂ZrO₃ (e.g., K⁺, Fe³⁺) : Dopants alter ionic mobility, shifting the rate-limiting step to oxygen-ion diffusion in the ZrO₂ shell. Kinetic models (e.g., shrinking-core or Avrami-Erofeev) are fitted to TGA data to derive activation energies (Eₐ ≈ 120–180 kJ/mol) .

Q. How does ion doping (e.g., K⁺, Fe³⁺) enhance this compound’s CO₂ capture performance?

- Methodological Answer : Potassium doping reduces sintering and increases porosity, improving CO₂ permeability. Fe³⁺ substitution in Li₂ZrO₃ lowers the carbonation activation energy by ~30% via lattice distortion, enhancing sorption rates. Synchrotron X-ray absorption spectroscopy (XAS) and density functional theory (DFT) simulations validate dopant-induced electronic structure modifications .

Q. What are the challenges in reconciling contradictory data on this compound’s irradiation stability for tritium breeding?

- Methodological Answer : Neutron irradiation studies show conflicting results on phase stability. Post-irradiation XRD reveals partial decomposition into Li₂O and ZrO₂, with radial phase heterogeneity in pelletized samples. Discrepancies arise from differences in irradiation flux (10¹⁷–10¹⁹ n/cm²) and temperature (300–600°C). In-situ TEM under controlled irradiation conditions is recommended to resolve mechanistic ambiguities .

Q. How can non-isothermal kinetic analysis improve the synthesis of monoclinic this compound?

- Methodological Answer : Non-isothermal TGA-DTA coupled with Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods determines activation energies (Eₐ ≈ 200–250 kJ/mol) for solid-state synthesis. Dynamic light scattering (DLS) tracks precursor particle size distribution, ensuring homogeneous mixing to avoid impurity phases (e.g., Li₂ZrO₃·H₂O) .

Contradictions and Open Research Problems

- CO₂ Sorption Rate-Limiting Step : While some studies attribute the limitation to Li₂CO₃ shell diffusion , others suggest surface reaction kinetics dominate under low CO₂ partial pressures .

- Dopant Selection : Optimal dopants (K⁺ vs. Fe³⁺) for industrial scalability remain debated due to trade-offs between stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.